molecular formula C13H12N2O2 B055723 3-Amino-2-(phenylamino)benzoic acid CAS No. 116702-63-7

3-Amino-2-(phenylamino)benzoic acid

Cat. No. B055723
M. Wt: 228.25 g/mol
InChI Key: BIBXBQMYVSAURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-2-(phenylamino)benzoic acid involves multi-step chemical processes starting from basic aromatic acids. For instance, the synthesis of 4-(N-Phenylamino)-benzoic Acid demonstrates a method starting from p-aminobenzoic acid, undergoing esterification, acetylation, and then reaction with copper dust and potassium carbonate, resulting in the target compound with a yield of 61.3% (Chen Zhao, 2002). Such methods illustrate the intricate steps involved in synthesizing compounds related to 3-Amino-2-(phenylamino)benzoic acid, emphasizing the complexity and precision required in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-(phenylamino)benzoic acid is characterized by their distinct functionalities, which are critical for their subsequent chemical reactions and applications. The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) showcases the compound's three distinct functionalities, enabling selective reactions and applications in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000). This highlights the importance of understanding the molecular structure for the development of compounds with specific chemical properties.

Chemical Reactions and Properties

The chemical properties of 3-Amino-2-(phenylamino)benzoic acid derivatives are influenced by their molecular structure. For example, the intramolecular charge transfer (ICT) in 4-(N-phenylamino)benzoic acid and its fluorescence spectra in aprotic polar solvents demonstrate the compound's unique electronic properties, which are essential for applications in materials science and optical applications (Li-Hua Ma et al., 2003). Such studies underline the relationship between molecular structure and chemical reactivity, offering insights into designing compounds for specific functions.

Scientific Research Applications

  • Polymorphism Research

    • Field : Chemistry
    • Application Summary : This compound has been used to study the effect of substitution on the benzoic acid ring on the polymorphism of phenylaminobenzoic acids .
    • Methods : Five 3-methyl-2-(phenylamino)benzoic acids were synthesized and a preliminary polymorph screen was conducted .
    • Results : The study led to one form for compounds 1–4 and three forms and a solvate (5-I, 5-II, 5-III, and 5-S) for compound 5 .
  • Antioxidant Properties

    • Field : Biochemistry
    • Application Summary : The antioxidant properties of these compounds were assessed .
    • Methods : Two different in vitro methods were used, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
    • Results : The results of this study were not specified in the source .
  • Synthesis of Novel Derivatives

    • Field : Organic Chemistry
    • Application Summary : This compound has been used as a starting material to synthesize novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives .
    • Methods : The synthesis was carried out under Ullmann condensation conditions in the presence of dimethylformamide as a solvent or in a solid phase .
    • Results : The synthesized compounds were evaluated for their anti-inflammatory and analgesic effects in vivo employing the carrageenan-induced rat paw edema method and acetic acid induced writhing test in mice .
  • Antimicrobial Research

    • Field : Microbiology
    • Application Summary : There is some evidence to suggest that this compound may have potential applications in the treatment of multidrug-resistant strains of Neisseria gonorrhoeae .
    • Methods : Not specified in the source .
    • Results : Not specified in the source .
  • Preparation of Metal Soaps

    • Field : Materials Science
    • Application Summary : This compound has been used to prepare mixed calcium and zinc salts .
    • Methods : Not specified in the source .
    • Results : Not specified in the source .
  • Drug Repurposing
    • Field : Pharmacology
    • Application Summary : There is some evidence to suggest that this compound may have potential applications in the treatment of multidrug-resistant strains of Neisseria gonorrhoeae .
    • Methods : Not specified in the source .
    • Results : Not specified in the source .

Safety And Hazards


  • Hazard Statements : The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

  • Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).


Future Directions

Future research could focus on:



  • Investigating its biological activity, potential therapeutic applications, and target molecules.

  • Developing more efficient synthetic routes.

  • Studying its stability under different conditions.


properties

IUPAC Name

3-amino-2-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-8-4-7-10(13(16)17)12(11)15-9-5-2-1-3-6-9/h1-8,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBXBQMYVSAURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587534
Record name 3-Amino-2-anilinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(phenylamino)benzoic acid

CAS RN

116702-63-7
Record name 3-Amino-2-anilinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(phenylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(phenylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-2-(phenylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-2-(phenylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-2-(phenylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-2-(phenylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-2-(phenylamino)benzoic acid

Citations

For This Compound
2
Citations
MM Suleiman, SG Isaev, OV Klenina, VV Ogurtsov - 2014 - dspace.nuph.edu.ua
… 3-Amino-2-phenylamino-benzoic acid or its appropriate phenylamino moiety substituted derivative (II) (0.01 mol) was treated with pyridine (0.78 g, 0.01 mol) in dry acetone with constant …
Number of citations: 15 dspace.nuph.edu.ua
YJ Seong, M Alhashimi, A Mayhoub… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… On the other hand, 3-amino-2-(3,5-dimethyl-phenylamino) benzoic acid, 3-amino-2-p-tolylamino benzoic acid, and 3-amino-2-phenylamino benzoic acid were inactive against N. …
Number of citations: 20 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.